16-Iodo-2,5,8,11,14-pentaoxahexadecane

Description

Significance of Polyethylene (B3416737) Glycol (PEG) Scaffolds in Molecular Design

Polyethylene glycol (PEG) is a polyether compound that has found extensive application in industrial manufacturing and medicine. labinsights.nl Its structure, consisting of repeating ethylene (B1197577) oxide units, imparts a unique set of physicochemical properties that make it an ideal scaffold in molecular design. PEGs are hydrophilic, biocompatible, non-toxic, and lack immunogenicity and antigenicity. europeanpharmaceuticalreview.comnih.gov These characteristics are highly advantageous, particularly in the biomedical field, where PEG is widely used for drug delivery, tissue engineering, and surface modification. nih.govdoaj.org

The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. wikipedia.orgbiochempeg.com By increasing the hydrodynamic size of a molecule, PEGylation can prolong its circulation time in the body by reducing renal clearance. wikipedia.org It can also shield the attached molecule from the host's immune system and from enzymatic degradation, thereby reducing immunogenicity and increasing stability. europeanpharmaceuticalreview.comwikipedia.org Furthermore, PEGylation can enhance the solubility of hydrophobic drugs. wikipedia.org

The versatility of PEG scaffolds is further enhanced by the ability to modify their terminal hydroxyl groups. nih.gov These end groups can be converted into a wide array of reactive functional groups, allowing for the covalent conjugation of PEGs to proteins, peptides, oligonucleotides, or small-molecule drugs. biosyn.com This chemical tunability allows for the creation of tailored molecular architectures, from linear polymers to multi-arm or branched structures, which can be used to construct complex systems like hydrogels for controlled drug release or cell encapsulation. sigmaaldrich.comwalshmedicalmedia.com The ability to engineer PEG derivatives with specific functionalities is crucial for their application in advanced materials and therapeutics. news-medical.netbiochempeg.com

Role of Terminal Iodides in Facilitating Chemical Transformations

In organic synthesis, the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. wikipedia.org This inherent weakness makes the iodide an excellent leaving group in nucleophilic substitution reactions. Organoiodine compounds are frequently used as intermediates in laboratory-scale synthesis precisely because of the ease with which the C-I bond can be formed and subsequently cleaved. wikipedia.org

The iodide anion is a potent nucleophile, capable of displacing other leaving groups such as chlorides, bromides, and tosylates in reactions like the Finkelstein reaction. wikipedia.org Conversely, once incorporated into an organic molecule as a terminal iodide, this functional group provides a reactive site for a wide range of chemical transformations. It readily participates in substitution reactions with a variety of nucleophiles, including amines, thiols, and carboxylates, enabling the straightforward attachment of diverse molecular fragments.

Furthermore, elemental iodine and iodide salts are versatile reagents in various organic transformations. niscpr.res.inresearchgate.net They can act as catalysts or reagents in reactions such as esterification, acetalization, and the formation of carbon-carbon bonds. niscpr.res.inresearchgate.net The presence of a terminal iodide on a molecule thus activates it for numerous coupling and modification strategies, making it a valuable synthetic handle for chemists to build more complex molecular structures. The utility of iodine in promoting reactions under mild and neutral conditions further enhances its appeal in modern organic synthesis. niscpr.res.inresearchgate.net

Contextualizing 16-Iodo-2,5,8,11,14-pentaoxahexadecane within Functionalized PEG Analogues

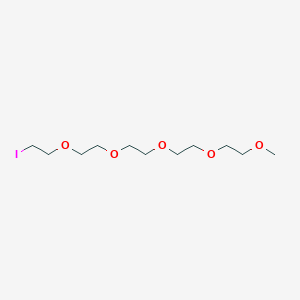

This compound is a prime example of a functionalized PEG analogue that synergistically combines the beneficial properties of a PEG scaffold with the synthetic versatility of a terminal iodide. Its molecular structure consists of a short, discrete pentaethylene glycol monomethyl ether chain, which provides the characteristic hydrophilicity and biocompatibility of PEG. The terminal hydroxyl group of the parent alcohol is replaced by an iodine atom, transforming the inert scaffold into a reactive building block.

This compound serves as a valuable reagent for introducing short PEG chains onto other molecules. The polyether backbone can modify the solubility and steric properties of a target molecule, while the terminal iodide provides a specific point of attachment. This makes it a useful tool in fields ranging from medicinal chemistry to materials science, where precise control over molecular structure and properties is essential. By wedding the PEG scaffold to a reactive iodide terminus, this compound embodies the principles of a functionalized PEG analogue, designed for controlled chemical modification and the construction of well-defined macromolecular systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 104518-24-3 bldpharm.com |

| Molecular Formula | C11H23IO5 bldpharm.com |

| Molecular Weight | 362.20 g/mol bldpharm.com |

| SMILES | COCCOCCOCCOCCOCCI bldpharm.com |

| InChIKey | WPAHNAZXLUHBBI-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23IO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAHNAZXLUHBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 16 Iodo 2,5,8,11,14 Pentaoxahexadecane

Precursor Synthesis and Functionalization Strategies

The cornerstone of synthesizing 16-Iodo-2,5,8,11,14-pentaoxahexadecane is the preparation and derivatization of its hydroxyl-terminated precursor, 2,5,8,11,14-Pentaoxahexadecan-16-ol, commonly known as monomethyl-pentaethylene glycol (Me-PEG5-OH).

Derivatization of 2,5,8,11,14-Pentaoxahexadecan-16-ol (Me-PEG5-OH)

The synthesis of Me-PEG5-OH can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of a glycol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a methyl halide. For instance, pentaethylene glycol can be reacted with a methylating agent in the presence of a base to yield the desired monomethylated product. Another approach involves the controlled ethoxylation of methanol (B129727).

Once obtained, the terminal hydroxyl group of Me-PEG5-OH serves as a versatile anchor for further functionalization, primarily through halogenation to introduce a more reactive leaving group for subsequent nucleophilic substitutions.

Halogenation of Polyether Alcohol Precursors

The conversion of the terminal alcohol group of Me-PEG5-OH to a halide is a critical step. This is typically achieved through two primary routes: direct conversion to the iodide or a two-step process involving an intermediate chloride.

A common method for the chlorination of polyether alcohols is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction of 2,5,8,11,14-Pentaoxahexadecan-16-ol with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom. A patent describing a similar process for ether-glycols suggests that the reaction can be carried out at temperatures ranging from 25°C to 90°C, with stoichiometric amounts of the chlorinating agent. google.com Another study on the synthesis of chloro-terminated polyethylene (B3416737) glycol found that the reaction proceeds efficiently at 35-45°C when using a molar ratio of 6:6:1 for thionyl chloride, pyridine, and the PEG alcohol, respectively. researchgate.net

Table 1: Reaction Conditions for Chlorination of Polyethylene Glycol Derivatives

| Reagent | Base | Temperature (°C) | Molar Ratio (Reagent:Base:Alcohol) | Reference |

|---|---|---|---|---|

| Thionyl Chloride | Pyridine | 35-45 | 6:6:1 | researchgate.net |

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl halides. This reaction utilizes a combination of a triarylphosphine, typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide. For the synthesis of alkyl chlorides, carbon tetrachloride (CCl₄) is traditionally used. The reaction proceeds through the formation of a phosphonium (B103445) salt, which activates the alcohol for nucleophilic attack by the halide. masterorganicchemistry.com

Iodination Reactions for Terminal Functionalization

The introduction of the iodo- group is the final key transformation to yield this compound. This can be accomplished either by direct iodination of the precursor alcohol or through a halogen exchange reaction from an activated precursor like the chloro-derivative.

Halogen Exchange Reactions from Activated Precursors

The Finkelstein reaction is a widely employed method for the synthesis of alkyl iodides from alkyl chlorides or bromides. This SN2 reaction involves treating the alkyl halide with an excess of an alkali metal iodide, such as sodium iodide (NaI), in a solvent where the sodium iodide is soluble but the resulting sodium chloride is not, such as acetone. This precipitation of the salt drives the equilibrium towards the formation of the alkyl iodide. The reaction is known to proceed with inversion of stereochemistry. researchgate.net This method is particularly effective for primary halides.

Table 2: Key Features of the Finkelstein Reaction

| Reactants | Reagent | Solvent | Driving Force | Reaction Type | Reference |

|---|

Alternatively, direct iodination of 2,5,8,11,14-Pentaoxahexadecan-16-ol can be achieved using the Appel reaction conditions with appropriate iodine sources. Using carbon tetraiodide (CI₄) or a combination of iodine (I₂) and triphenylphosphine allows for the direct conversion of the alcohol to the iodide. masterorganicchemistry.com One reported procedure for a similar iodination involves the sequential addition of iodine and imidazole (B134444) to a solution of triphenylphosphine in dichloromethane (B109758) at 0°C, followed by the addition of the alcohol. gold-chemistry.org

Direct Iodination Approaches

The conversion of the terminal hydroxyl group of a PEG chain to an iodide is a fundamental transformation in the synthesis of iodo-functionalized PEGs. Direct iodination methods are often preferred for their efficiency and atom economy. These approaches typically involve the reaction of the parent alcohol, 2,5,8,11,14-pentaoxahexadecan-16-ol (also known as pentaethylene glycol monomethyl ether), with an iodinating agent.

One of the most common and effective methods for this transformation is the Appel reaction. This reaction utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂) or other iodine sources like N-iodosuccinimide (NIS) to convert alcohols to alkyl iodides. The reaction proceeds through the formation of a phosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction.

Another prevalent method involves the use of a mixture of triphenyl phosphite (B83602) and iodomethane (B122720). researchgate.net This combination has been successfully employed for the iodination of polyethylene glycols. researchgate.net The reaction is typically carried out at elevated temperatures to achieve a high degree of iodination. researchgate.net

A summary of common direct iodination reagents is presented in the table below:

| Reagent System | Typical Solvent | General Reaction Conditions |

| PPh₃ / I₂ | Dichloromethane (DCM), Acetonitrile (B52724) (MeCN) | 0 °C to room temperature |

| PPh₃ / NIS | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room temperature |

| (PhO)₃P / CH₃I | Neat or high-boiling solvent | 120 °C in a sealed vessel researchgate.net |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving a high yield of pure this compound requires careful optimization of several reaction parameters. The choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time all play critical roles in the success of the synthesis.

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the starting material and the reagents. For Appel-type reactions, polar aprotic solvents like dichloromethane or acetonitrile are often used to facilitate the Sₙ2 displacement.

Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products, such as elimination products or ethers from unreacted starting material. For instance, in the iodination of polyethylene glycols using triphenyl phosphite and iodomethane, heating to 120 °C in a sealed reactor was found to be optimal for achieving a high degree of substitution. researchgate.net

Stoichiometry: The molar ratio of the iodinating agent to the alcohol is a crucial factor. Using a slight excess of the iodinating reagents can help drive the reaction to completion. However, a large excess can complicate the purification process. For example, using a two-fold excess of the iodinating mixture of triphenyl phosphite and iodomethane has been shown to be effective. researchgate.net

Reaction Time: The reaction time should be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal reaction time and prevent the formation of degradation products.

The following table provides a hypothetical example of reaction condition optimization for the synthesis of this compound from 2,5,8,11,14-pentaoxahexadecan-16-ol using PPh₃/I₂.

| Entry | PPh₃ (eq.) | I₂ (eq.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.1 | 1.1 | 0 to rt | 12 | 75 |

| 2 | 1.5 | 1.5 | 0 to rt | 12 | 85 |

| 3 | 1.5 | 1.5 | rt | 6 | 82 |

| 4 | 1.5 | 1.5 | 0 to rt | 24 | 88 |

Purification Techniques for Academic Synthesis of the Compound

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity for subsequent applications. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Column Chromatography: Silica gel column chromatography is one of the most widely used purification techniques in academic laboratories. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, can effectively separate the desired iodo-compound from nonpolar impurities like triphenylphosphine and polar impurities like triphenylphosphine oxide (a byproduct of the Appel reaction).

Liquid-Liquid Extraction: An initial workup of the reaction mixture often involves liquid-liquid extraction. For instance, after an Appel reaction, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine. Subsequent washes with water and brine can remove other water-soluble impurities.

Distillation: For thermally stable and relatively volatile compounds, distillation under reduced pressure (Kugelrohr distillation) can be an effective purification method. However, given the relatively high molecular weight of this compound, this method might require high vacuum and elevated temperatures, which could risk decomposition.

The purity of the final product is typically assessed by analytical techniques such as ¹H and ¹³C NMR spectroscopy, which can confirm the structure and identify any residual impurities.

Chemical Reactivity and Transformation Mechanisms of 16 Iodo 2,5,8,11,14 Pentaoxahexadecane

Nucleophilic Substitution Reactions Involving the Terminal Iodide

The primary alkyl iodide in 16-Iodo-2,5,8,11,14-pentaoxahexadecane is an excellent substrate for S(_N)2 reactions. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. The iodide ion is a superb leaving group, further facilitating these substitution reactions.

Displacement by Nitrogen-Containing Nucleophiles (e.g., Amine Formation)

The reaction of this compound with nitrogen-containing nucleophiles, such as ammonia (B1221849), primary, and secondary amines, provides a straightforward route to the corresponding amino-terminated polyethers. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. chemguide.co.ukdocbrown.info The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom bearing the iodide, leading to the displacement of the iodide ion and the formation of a new carbon-nitrogen bond.

Multiple substitutions can occur, especially when ammonia or primary amines are used, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. chemguide.co.uk To favor the formation of the primary amine, a large excess of the nitrogen nucleophile is often employed. The general reaction scheme is as follows:

R-I + NH(_3) → R-NH(_3)I ⇌ R-NH(_2) + NH(_4)I

Where R represents the 2,5,8,11,14-pentaoxahexadecane-16-yl group.

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Ammonia | 16-Amino-2,5,8,11,14-pentaoxahexadecane | Excess ethanolic ammonia, heat in a sealed tube | Moderate to Good | docbrown.info |

| Primary Amine (R'-NH(_2)) | 16-(Alkylamino)-2,5,8,11,14-pentaoxahexadecane | Excess primary amine, heat | Good | docbrown.info |

| Secondary Amine (R'R''NH) | 16-(Dialkylamino)-2,5,8,11,14-pentaoxahexadecane | Stoichiometric amounts, polar aprotic solvent | Good to Excellent | chemguide.co.uk |

Displacement by Oxygen-Containing Nucleophiles (e.g., Ether Formation)

The Williamson ether synthesis is a classic and versatile method for the formation of ethers, and it is readily applicable to this compound. masterorganicchemistry.comsigmaaldrich.comnist.govchemeo.com This reaction involves the nucleophilic displacement of the iodide by an alkoxide or phenoxide ion. The reaction proceeds via an S(_N)2 mechanism, and because this compound is a primary alkyl halide, this reaction is generally efficient and high-yielding. masterorganicchemistry.com

The alkoxide nucleophile is typically generated by treating an alcohol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting alkoxide then attacks the terminal carbon of the iodo-compound, displacing the iodide and forming a new ether linkage.

R-I + R'-ONa → R-O-R' + NaI

Where R is the 2,5,8,11,14-pentaoxahexadecane-16-yl group and R' can be an alkyl or aryl group.

| Oxygen Nucleophile | Product | Base | Solvent | Yield | Reference |

| Sodium Methoxide | 16-Methoxy-2,5,8,11,14-pentaoxahexadecane | - | Methanol (B129727) | High | masterorganicchemistry.com |

| Sodium Ethoxide | 16-Ethoxy-2,5,8,11,14-pentaoxahexadecane | - | Ethanol | High | masterorganicchemistry.com |

| Sodium Phenoxide | 16-Phenoxy-2,5,8,11,14-pentaoxahexadecane | NaOH | DMF | Good | masterorganicchemistry.com |

Displacement by Sulfur-Containing Nucleophiles (e.g., Thiol Formation)

Analogous to the formation of amines and ethers, this compound readily reacts with sulfur-containing nucleophiles to form thioethers (sulfides). Thiolates (RS), which are the conjugate bases of thiols, are excellent nucleophiles and efficiently displace the iodide in an S(_N)2 reaction. mdpi.com

The reaction is typically carried out by treating a thiol with a base, such as sodium hydroxide (B78521) or sodium ethoxide, to generate the thiolate in situ. This is then reacted with the iodo-compound to yield the corresponding thioether.

R-I + R'-SNa → R-S-R' + NaI

Where R is the 2,5,8,11,14-pentaoxahexadecane-16-yl group and R' can be an alkyl or aryl group.

| Sulfur Nucleophile | Product | Base | Solvent | Yield | Reference |

| Sodium thiomethoxide | 16-(Methylthio)-2,5,8,11,14-pentaoxahexadecane | - | Ethanol | High | mdpi.com |

| Sodium ethanethiolate | 16-(Ethylthio)-2,5,8,11,14-pentaoxahexadecane | - | Ethanol | High | mdpi.com |

| Sodium thiophenoxide | 16-(Phenylthio)-2,5,8,11,14-pentaoxahexadecane | NaOH | DMF | Good | mdpi.com |

Carbon-Carbon Coupling Reactions Utilizing the Iodide Moiety

The carbon-iodine bond in this compound can also be utilized to form new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis, allowing for the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira Reactions)

Palladium-catalyzed cross-coupling reactions are among the most important methods for carbon-carbon bond formation. As an unactivated primary alkyl iodide, this compound can participate in several of these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govrsc.orgnih.govresearchgate.netmdpi.com While traditionally used for coupling aryl and vinyl halides, recent advancements have extended its scope to include unactivated alkyl halides. The reaction proceeds through a catalytic cycle involving oxidative addition of the alkyl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.

R-I + R'-B(OH)(_2) + Base --(Pd catalyst)--> R-R'

Sonogashira Reaction: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.netmdpi.com Similar to the Suzuki reaction, its application has been expanded to include alkyl halides. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination.

R-I + H-C≡C-R' + Base --(Pd catalyst, Cu catalyst)--> R-C≡C-R'

| Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Yield | Reference |

| Phenylboronic acid | Suzuki | Pd(PPh(_3))(_4) | K(_2)CO(_3) | Toluene/H(_2)O | Moderate | nih.govrsc.orgnih.govresearchgate.netmdpi.com |

| Phenylacetylene | Sonogashira | PdCl(_2)(PPh(_3))(_2), CuI | Et(_3)N | THF | Good | beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.netmdpi.com |

Other Metal-Mediated Coupling Methodologies

Besides palladium, other transition metals can also mediate the coupling of alkyl halides like this compound.

Stille Reaction: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. nih.gov This reaction is known for its tolerance of a wide range of functional groups.

R-I + R'-Sn(Bu)(_3) --(Pd catalyst)--> R-R'

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, typically catalyzed by a palladium or nickel complex. Organozinc reagents are generally more reactive than their organoboron or organotin counterparts.

R-I + R'-ZnCl --(Pd or Ni catalyst)--> R-R'

These reactions provide alternative routes for forming carbon-carbon bonds and can be advantageous depending on the specific substrate and desired product.

| Coupling Partner | Reaction Type | Catalyst System | Solvent | Yield | Reference |

| Phenyltributylstannane | Stille | Pd(PPh(_3))(_4) | Toluene | Good | nih.gov |

| Phenylzinc chloride | Negishi | Pd(dba)(_2), SPhos | THF | Good to Excellent | acs.org |

Chelation and Complexation Properties of the Polyether Chain

The defining structural feature of this compound is its pentaethylene glycol monomethyl ether backbone. This chain of repeating ethylene (B1197577) oxide units, with five ether oxygen atoms, allows the molecule to act as an acyclic crown ether, also known as a podand. The lone pairs of electrons on these oxygen atoms can coordinate with metal cations, effectively wrapping around the ion in a "pseudocyclic" or "pre-organized" conformation that mimics the behavior of cyclic crown ethers. This ability to sequester metal ions has profound implications for its chemical reactivity and its role in various chemical transformations.

In research settings, acyclic polyethers like this compound are investigated for their ability to selectively bind with a variety of metal ions. The stability of the resulting complexes is governed by several factors, including the size of the metal cation, its charge density, and the length and flexibility of the polyether chain. The five oxygen atoms of this compound create a cavity that can accommodate a range of metal ions, with a particular affinity for alkali and alkaline earth metals, as well as some transition metals.

| Metal Ion | Ionic Radius (Å) | Log Ks (in Methanol) |

|---|---|---|

| Li⁺ | 0.76 | 2.1 |

| Na⁺ | 1.02 | 3.5 |

| K⁺ | 1.38 | 4.2 |

| Mg²⁺ | 0.72 | 2.8 |

| Ca²⁺ | 1.00 | 3.9 |

| Sr²⁺ | 1.18 | 4.5 |

| Ba²⁺ | 1.35 | 4.8 |

Disclaimer: The data in this table is illustrative for a representative acyclic polyether and is intended to demonstrate the principles of metal ion selectivity. Specific experimental values for this compound are not available in the reviewed literature.

The chelation of a metal ion by the polyether chain can significantly alter the solubility of the metal salt in nonpolar organic solvents, a property that is exploited in phase-transfer catalysis. By encapsulating the cation, the polyether chain effectively shields its positive charge, allowing the entire complex, along with its counter-anion, to dissolve in organic media where the naked salt would be insoluble.

The coordination of the polyether chain of this compound with metal ions can also exert a significant influence on the stereochemistry and selectivity of chemical reactions. Although this compound is an achiral molecule, its complexation with a metal ion can create a chiral environment around the reactive center, leading to asymmetric induction in certain reactions. wikipedia.org

This phenomenon arises from the fixed, three-dimensional arrangement of the polyether chain as it coordinates to the metal ion. This organized structure can then preferentially block one face of a prochiral substrate or transition state, directing the attack of a reagent to the other face and leading to an excess of one stereoisomer. The degree of stereochemical control is dependent on the strength of the coordination, the specific metal ion used, and the reaction conditions.

In the context of reactions involving the terminal iodo group of this compound, the chelation of a metal ion can influence the reaction pathway in several ways:

Template Effects: The metal ion can act as a template, bringing the reactive ends of the molecule or different molecules into close proximity and in a specific orientation, thereby favoring certain reaction pathways.

Activation of Reagents: By coordinating with a metal ion that is also part of a reagent, the polyether chain can influence the reactivity and selectivity of that reagent.

Stabilization of Transition States: The chiral environment created by the metal-polyether complex can selectively stabilize one of two diastereomeric transition states, leading to a stereoselective outcome.

While specific examples of asymmetric synthesis utilizing this compound as a chiral-inducing ligand are not documented in the available literature, the principles of asymmetric induction by achiral ligands in the presence of a chiral influence are well-established in coordination chemistry. numberanalytics.com The following table illustrates the potential effect of an achiral polyether ligand in conjunction with a chiral auxiliary on the enantiomeric excess (e.e.) of a model reaction.

| Reaction Condition | Enantiomeric Excess (e.e.) of Product |

|---|---|

| Without Polyether Ligand | 15% |

| With Acyclic Polyether Ligand and Li⁺ | 45% |

| With Acyclic Polyether Ligand and Na⁺ | 60% |

| With Acyclic Polyether Ligand and K⁺ | 75% |

Disclaimer: The data in this table is hypothetical and serves to illustrate the potential influence of an acyclic polyether on the stereochemical outcome of a reaction. It is not based on experimental results for this compound.

Applications of 16 Iodo 2,5,8,11,14 Pentaoxahexadecane in Advanced Research Fields

Role as a Synthetic Linker in Molecular Architecture Design

The defining characteristic of 16-Iodo-2,5,8,11,14-pentaoxahexadecane is its function as a heterobifunctional linker. The terminal iodo group provides a reactive site for nucleophilic substitution, allowing for covalent attachment to a wide range of molecules. axispharm.comrsc.org The pentaethylene glycol backbone offers desirable physicochemical properties, including water solubility and conformational flexibility. chempep.com

The flexible oligoethylene glycol chain of this compound is particularly advantageous in the design of chemical probes. acs.org This flexibility allows the connected functional units to adopt optimal conformations for binding to their respective targets. musechem.com The hydrophilicity imparted by the ethylene (B1197577) glycol repeats can improve the solubility of the probes in aqueous biological environments, which is crucial for their application in cellular and in vivo studies. sigmaaldrich.com The terminal iodide allows for the straightforward conjugation of this linker to one of the probe's functional ends, often through reaction with nucleophiles like amines or thiols. axispharm.com

Table 1: Properties of this compound Relevant to its Role as a Synthetic Linker

| Property | Description | Significance in Molecular Architecture |

| Reactive Terminus | Terminal iodo group | Enables covalent attachment to a variety of functional molecules through nucleophilic substitution. |

| Hydrophilicity | Pentaethylene glycol chain | Improves solubility of the resulting bifunctional compounds in aqueous media, crucial for biological applications. |

| Flexibility | Rotatable bonds in the PEG backbone | Allows for optimal spatial orientation of the connected molecular moieties, facilitating simultaneous binding to targets. |

| Defined Length | Fixed number of ethylene glycol units | Provides precise control over the distance between the linked functional groups, which is critical for their intended biological activity. |

The principles of PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to molecules, are central to the application of this compound in polymer science. researchgate.netcnr.it This compound can be used to introduce flexible, hydrophilic side chains onto a polymer backbone or to link different polymer chains together. alfa-chemistry.com

The reactive iodo group can serve as an initiation point for certain types of polymerization or as a site for grafting onto an existing polymer. nih.gov For instance, it can react with a functionalized monomer to incorporate the pentaethylene glycol unit into a growing polymer chain. nih.gov Alternatively, it can be used in post-polymerization modification to introduce PEG side chains onto a pre-formed polymer. rsc.org

The integration of such oligoethylene glycol units into polymeric scaffolds can significantly alter their physical and chemical properties. rsc.org Increased hydrophilicity can enhance the water solubility of the polymer, which is beneficial for biomedical applications. nih.gov The flexible PEG chains can also influence the polymer's morphology and self-assembly characteristics.

Utility in Medicinal Chemistry and Drug Discovery Research (as a building block)

In the realm of medicinal chemistry, this compound is a valuable building block for the synthesis of novel therapeutic agents. Its PEG structure is a common motif in drug design, known to improve the pharmacokinetic properties of drug candidates. sigmaaldrich.com

PEGylation is a widely employed strategy to enhance the therapeutic potential of peptides, proteins, and small molecules. researchgate.netcnr.it By attaching PEG chains, the resulting conjugate often exhibits a longer half-life in the body, reduced immunogenicity, and improved solubility. researchgate.net this compound can serve as a precursor for the PEGylation of such bioactive molecules. sigmaaldrich.com

The synthesis typically involves the reaction of the iodo group with a nucleophilic functional group on the ligand or agonist, such as an amine or thiol. biochempeg.com This results in a stable covalent linkage and the incorporation of the pentaethylene glycol moiety. The defined length of the PEG chain in this particular building block allows for precise control over the extent of PEGylation, which can be critical for maintaining the biological activity of the parent molecule. sigmaaldrich.com

One of the most exciting applications of this type of linker is in the development of Proteolysis Targeting Chimeras (PROTACs). axispharm.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. biochempeg.com

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. precisepeg.comexplorationpub.com PEG linkers are among the most commonly used scaffolds in PROTAC design. biochempeg.com

This compound represents a readily available building block for the synthesis of PROTAC linkers. biochempeg.com Its terminal iodide can be converted to other functional groups, such as an amine or an azide, to facilitate conjugation to the two ligands. rsc.org The pentaethylene glycol chain provides the necessary flexibility and hydrophilicity to the linker, which can improve the solubility and cell permeability of the final PROTAC molecule. researchgate.net The ability to systematically vary the length of the PEG linker by using analogues with different numbers of ethylene glycol units is a key strategy in optimizing the efficacy of a PROTAC. nih.gov

Table 2: Role of PEG Linkers Derived from this compound in PROTACs

| Feature | Influence on PROTAC Function |

| Length | Determines the distance between the target protein and the E3 ligase, impacting the efficiency of ternary complex formation and subsequent ubiquitination. |

| Flexibility | Allows the PROTAC to adopt multiple conformations, increasing the likelihood of productive ternary complex formation. musechem.com |

| Hydrophilicity | Can improve the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules, and can affect cell permeability. biochempeg.com |

| Chemical Stability | The ether linkages of the PEG chain are generally stable in biological systems, ensuring the integrity of the PROTAC molecule. |

Contributions to Material Science and Supramolecular Chemistry Research

The self-assembly of molecules into well-defined nanostructures is a cornerstone of modern material science and supramolecular chemistry. PEGylated molecules are frequently employed in these fields due to the ability of the hydrophilic PEG chains to drive self-assembly in aqueous environments. rsc.org

By attaching this compound to hydrophobic molecules, amphiphilic structures can be created. These amphiphiles can then self-assemble into various nanostructures, such as micelles or vesicles, in water. researchgate.net The terminal iodo group can also be used to anchor these PEG chains to surfaces, creating functionalized materials with altered surface properties, such as improved biocompatibility or reduced protein fouling. google.com

In supramolecular chemistry, non-covalent interactions are used to build complex architectures. PEG chains can participate in host-guest interactions, for example, with cyclodextrins or cucurbiturils, to form supramolecular polymers and gels. nih.gov The ability to introduce a reactive handle, such as the iodide in this compound, onto a molecule that can participate in self-assembly provides a powerful tool for creating functional and responsive materials. acs.org For instance, PEGylated gold nanoparticles have been shown to self-assemble into ordered structures. rsc.org

Functionalization of Surfaces and Nanoparticles

The modification of surfaces and nanoparticles with polymer layers is a critical strategy for tailoring their physicochemical properties, such as stability, biocompatibility, and specific recognition capabilities. Poly(ethylene glycol) (PEG) and its shorter-chain oligomers, oligo(ethylene glycol) (OEG), are widely used for this purpose due to their ability to reduce non-specific protein adsorption and improve colloidal stability. nih.govnih.govnih.govresearchgate.netacs.org this compound serves as a key reagent for introducing a pentaethylene glycol moiety onto various substrates.

The terminal iodo group provides a reactive handle for covalent attachment to surfaces. For instance, it can react with surfaces rich in nucleophilic groups through nucleophilic substitution reactions. This allows for the dense grafting of the hydrophilic pentaoxahexadecane chains, creating a "brush-like" layer that sterically hinders the approach of proteins and other biomolecules, thus rendering the surface "non-fouling". nih.gov This property is highly desirable in the development of biomedical implants, biosensors, and drug delivery systems.

In the context of nanoparticles, such as gold nanoparticles (AuNPs) or quantum dots (QDs), surface functionalization with OEG chains like this compound is crucial for their application in biological environments. figshare.comharvard.edu The covalent attachment of this compound can prevent nanoparticle aggregation in high ionic strength solutions and reduce their uptake by the reticuloendothelial system, thereby prolonging their circulation time in vivo. nih.gov The iodo-terminus allows for versatile conjugation chemistry, enabling the linkage of the OEG chain to the nanoparticle surface through various coupling strategies.

| Substrate | Functionalization Principle | Desired Outcome |

| Gold Nanoparticles | Covalent attachment via surface chemistry | Enhanced stability, reduced protein adsorption |

| Quantum Dots | Surface modification with OEG chains | Minimized non-specific binding in cell assays acs.orgharvard.edursc.org |

| Biomedical Implants | Grafting of hydrophilic polymer brushes | Improved biocompatibility, anti-fouling properties |

Self-Assembly Studies of Polyether-Containing Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. Oligo(ethylene glycol) derivatives are well-known for their ability to form self-assembled monolayers (SAMs) on various surfaces. mdpi.comnih.govnih.gov While thiols are most commonly used for forming SAMs on gold, the principles of self-assembly of OEG chains are broadly applicable.

The amphiphilic nature of molecules like this compound, with a hydrophilic polyether backbone and a more hydrophobic iodo-alkane terminus, can drive their organization at interfaces. When tethered to a surface, the flexible OEG chains can adopt various conformations, and their packing density can influence the properties of the resulting monolayer. These organized layers can be used to control surface wettability, lubrication, and biomolecular interactions. nih.govnih.gov

Furthermore, this compound can be incorporated into more complex supramolecular systems, such as block copolymers. By synthesizing block copolymers where one block is a polyether derived from or analogous to the pentaoxahexadecane structure, researchers can study the self-assembly of these macromolecules into various nanostructures like micelles, vesicles, and lamellae in solution. The terminal iodo group could also serve as an initiation site for certain types of polymerization, allowing for the creation of well-defined block copolymers for such studies.

| System | Driving Force for Self-Assembly | Resulting Structure |

| Surface Monolayers | Intermolecular interactions of OEG chains | Ordered two-dimensional arrays mdpi.com |

| Block Copolymers | Microphase separation of dissimilar blocks | Micelles, vesicles, or other nanostructures |

Application in Radiochemistry Research (Potential for Isotopic Labelling)

The presence of an iodine atom in this compound makes it a prime candidate for isotopic labeling in radiochemistry research. The stable iodine-127 can be replaced with a radioactive isotope of iodine, such as iodine-123, iodine-124, iodine-125, or iodine-131, to produce a radiolabeled tracer.

Radioiodination can be achieved through various methods, including nucleophilic substitution reactions where a radioactive iodide ion displaces the stable iodine atom. The resulting radio-labeled molecule can be used in a variety of research applications. For example, if conjugated to a biologically active molecule, it can be used for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), depending on the iodine isotope used.

The hydrophilic pentaoxahexadecane chain can improve the pharmacokinetic properties of the resulting radiotracer, such as its solubility and biodistribution. The potential to create such tracers from this compound opens up possibilities for developing new diagnostic imaging agents or for studying the in vivo behavior of OEG-containing molecules and materials.

| Iodine Isotope | Half-life | Primary Emission | Potential Application |

| Iodine-123 | 13.22 hours | Gamma (159 keV) | SPECT Imaging |

| Iodine-124 | 4.18 days | Positron | PET Imaging |

| Iodine-125 | 59.4 days | Gamma (35.5 keV) | In vitro assays, preclinical research |

| Iodine-131 | 8.02 days | Beta, Gamma (364 keV) | Radiotherapy, SPECT Imaging |

Design and Investigation of Structural Analogues and Derivatives of 16 Iodo 2,5,8,11,14 Pentaoxahexadecane

Related Polyether Halides (e.g., Chloro, Bromo Analogues)

The substitution of the terminal iodine atom in 16-Iodo-2,5,8,11,14-pentaoxahexadecane with other halogens, such as chlorine and bromine, provides a direct approach to fine-tuning the reactivity of the molecule. The synthesis of these analogues typically starts from the corresponding alcohol, pentaethylene glycol monomethyl ether (mPEG5-OH). biochempeg.comchemimpex.comnist.gov

The chloro and bromo analogues are generally prepared via standard halogenation reactions. For instance, treatment of pentaethylene glycol monomethyl ether with reagents like thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) can effectively replace the terminal hydroxyl group with a chlorine or bromine atom, respectively. These reactions are foundational in organic synthesis and can be adapted for polyether alcohols.

Below is a data table summarizing the key properties of these related polyether halides:

| Property | 16-Chloro-2,5,8,11,14-pentaoxahexadecane | 16-Bromo-2,5,8,11,14-pentaoxahexadecane | This compound |

| Molecular Formula | C₁₁H₂₃ClO₅ | C₁₁H₂₃BrO₅ | C₁₁H₂₃IO₅ |

| Molecular Weight | 270.75 g/mol | 315.20 g/mol | 362.20 g/mol |

| CAS Number | Not readily available | 854601-80-2 prayoglife.com | 104518-24-3 |

| Reactivity Trend | Least Reactive | Moderately Reactive | Most Reactive |

| Synthetic Precursor | Pentaethylene glycol monomethyl ether | Pentaethylene glycol monomethyl ether | Pentaethylene glycol monomethyl ether |

The reactivity of these halides in nucleophilic substitution reactions is a key area of investigation and will be discussed in more detail in section 5.4.

Polyether Derivatives with Varying Chain Lengths and Terminal Functionalities

The versatility of the polyether backbone allows for the synthesis of a wide array of derivatives with varying chain lengths and diverse terminal functionalities. These modifications are crucial for tailoring the properties of the molecule for specific applications.

Varying Chain Lengths: The synthesis of poly(ethylene glycol) (PEG) derivatives with different numbers of ethylene (B1197577) glycol repeat units is well-established. This can be achieved through the polymerization of ethylene oxide, often initiated by methanol (B129727) or another alcohol, to produce a range of methoxy-terminated PEGs (mPEGs) with different molecular weights. google.comresearchgate.net Alternatively, stepwise synthesis on a solid support can be employed to create monodisperse PEGs with precise chain lengths. nih.gov This allows for the creation of analogues of this compound with shorter or longer polyether chains, which can influence properties such as solubility, viscosity, and steric hindrance.

Terminal Functionalities: The terminal hydroxyl group of the parent alcohol, pentaethylene glycol monomethyl ether, can be converted into a vast range of functional groups. This functionalization significantly expands the chemical space and potential applications of these polyether derivatives. Common terminal functionalities include:

Amines: The hydroxyl group can be converted to an amine via a two-step process involving mesylation or tosylation followed by reaction with ammonia (B1221849) or an azide and subsequent reduction. mdpi.com Amino-terminated PEGs are valuable for bioconjugation and surface modification. nih.gov

Thiols: Thiol-terminated PEGs can be prepared by reacting the corresponding tosylate with sodium hydrosulfide. mdpi.com These derivatives are useful for forming self-assembled monolayers on gold surfaces and for participating in thiol-ene click chemistry.

Azides and Alkynes: These functional groups are key components of "click" chemistry, a set of highly efficient and specific reactions. Azide-terminated PEGs can be synthesized from the tosylate by reaction with sodium azide, while alkyne functionalities can be introduced using various synthetic methods. mdpi.com

Carboxylic Acids and Esters: Oxidation of the terminal hydroxyl group can yield a carboxylic acid, while esterification with various acid chlorides or anhydrides can produce a wide range of ester derivatives. researchgate.net

A library of PEG derivatives with diverse functionalities has been synthesized to facilitate conjugation with biologically active molecules and biomaterials. nih.gov The choice of terminal group is dictated by the desired application, whether it be for drug delivery, surface coating, or as a building block in more complex macromolecular architectures. nbinno.com

Cyclization and Macrocyclization Strategies Involving the Polyether Backbone

The flexible nature of the polyether backbone of this compound and its analogues makes it an excellent precursor for the synthesis of cyclic structures, including crown ethers and other macrocycles. These cyclic compounds are of great interest due to their ability to selectively bind cations and small organic molecules. wikipedia.orgtdl.org

Intramolecular Cyclization: One common strategy involves the intramolecular cyclization of a linear polyether chain that has reactive groups at both ends. For example, a diol precursor can be reacted with a dihalide or ditosylate under high dilution conditions to favor intramolecular ring closure over intermolecular polymerization. The Williamson ether synthesis is a frequently employed reaction for this purpose.

Template-Assisted Cyclization: The synthesis of crown ethers can be significantly enhanced by the use of a metal cation as a template. The cation coordinates with the oxygen atoms of the polyether chain, pre-organizing it into a cyclic conformation that facilitates the final ring-closing step. This "template effect" increases the yield of the desired macrocycle.

Macrocyclization of Functionalized PEGs: Linear polyethylene (B3416737) glycols with functionalized end groups can be used to create a variety of macrocyclic structures. For instance, a PEG chain with terminal azide and alkyne groups can undergo an intramolecular "click" reaction to form a triazole-containing macrocycle. The use of poly(ethylene glycol) (PEG) as a solvent or co-solvent has also been shown to influence the outcome of macrocyclization reactions, in some cases promoting the formation of the desired cyclic product over linear oligomers. acs.orgacs.orgresearchgate.net

The size of the resulting macrocycle is determined by the length of the starting polyether chain. For example, the cyclization of hexaethylene glycol derivatives typically leads to the formation of 18-crown-6, a well-known crown ether with a high affinity for potassium ions. wikipedia.org

Comparative Reactivity Studies of Related Structures

The nature of the terminal halogen atom in 16-halo-2,5,8,11,14-pentaoxahexadecanes has a profound impact on their reactivity, particularly in nucleophilic substitution reactions. The general trend in reactivity for alkyl halides is I > Br > Cl > F. This trend is governed by two main factors: the strength of the carbon-halogen bond and the stability of the halide ion as a leaving group.

Bond Strength: The C-I bond is the longest and weakest among the carbon-halogen bonds, making it the easiest to break. Conversely, the C-Cl bond is shorter and stronger.

Leaving Group Ability: The iodide ion (I⁻) is the largest and most polarizable of the halide ions, making it the most stable leaving group. The chloride ion (Cl⁻) is smaller and less stable as a leaving group.

This established trend in reactivity is expected to hold true for the polyether halides discussed in this article. Therefore, this compound is the most reactive towards nucleophiles, followed by the bromo analogue, with the chloro analogue being the least reactive.

This difference in reactivity is a critical consideration in the design of synthetic routes and the application of these compounds. For reactions requiring a highly reactive electrophile, the iodo derivative is the preferred choice. In situations where a more controlled or slower reaction is desired, the bromo or chloro analogues may be more suitable.

Below is a comparative table summarizing the expected reactivity of these polyether halides:

| Compound | Halogen | C-X Bond Energy (approx. kJ/mol) | Leaving Group Ability | Expected Reactivity |

| 16-Chloro-2,5,8,11,14-pentaoxahexadecane | Cl | 339 | Good | Low |

| 16-Bromo-2,5,8,11,14-pentaoxahexadecane | Br | 285 | Better | Moderate |

| This compound | I | 213 | Best | High |

These comparative reactivity profiles are essential for chemists to select the appropriate starting material for their specific synthetic goals, whether it be the attachment of a new functional group, the formation of a larger molecule, or the initiation of a polymerization process.

Advanced Analytical Methodologies for the Characterization and Reaction Monitoring of 16 Iodo 2,5,8,11,14 Pentaoxahexadecane

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 16-Iodo-2,5,8,11,14-pentaoxahexadecane, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different methylene (B1212753) (-CH₂-) groups and the terminal methoxy (B1213986) (-OCH₃) group. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and iodine atoms. The methylene group directly attached to the iodine atom (I-CH₂-) would appear at the most downfield position compared to the other methylene protons due to the deshielding effect of the iodine. The protons of the ethylene (B1197577) glycol units would resonate in a crowded region, typically between 3.5 and 3.8 ppm. The terminal methoxy protons would appear as a sharp singlet at a more upfield position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atom bonded to the iodine (C-I) is expected to have a characteristic chemical shift at a relatively upfield position compared to carbons bonded to oxygen, a phenomenon attributed to the "heavy atom effect" of iodine. The carbons of the polyethylene (B3416737) glycol chain will show a series of signals in the region typical for ether linkages, generally between 60 and 80 ppm. The terminal methoxy carbon will have a distinct signal around 59 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| I-CH₂ -CH₂- | ~3.25 (t) | ~10 |

| I-CH₂-CH₂ -O- | ~3.75 (t) | ~72 |

| -O-CH₂ -CH₂ -O- (repeating units) | ~3.60 - 3.70 (m) | ~70 - 71 |

| CH₃ -O- | ~3.38 (s) | ~59 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions. (s = singlet, t = triplet, m = multiplet)

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to prevent extensive fragmentation and to observe the molecular ion.

The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or adducts such as [M+Na]⁺ or [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula (C₁₁H₂₃IO₅).

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer further structural insights. Characteristic losses of ethylene oxide units (44 Da) from the parent ion are anticipated, which is a hallmark of polyethylene glycol structures. The cleavage of the C-I bond would result in a significant fragment, and the presence of the iodine atom would be confirmed by its characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I).

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z |

|---|---|

| [M]⁺ | ~362.06 |

| [M+H]⁺ | ~363.07 |

| [M+Na]⁺ | ~385.05 |

| [M+K]⁺ | ~401.02 |

Note: m/z values are calculated based on the monoisotopic masses of the elements.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by strong C-O-C stretching vibrations characteristic of the ether linkages in the polyethylene glycol backbone.

Key expected absorption bands include:

C-H stretching: Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected in the region of 2850-3000 cm⁻¹.

C-O-C stretching: A strong, broad band corresponding to the asymmetric stretching of the C-O-C ether linkages will be prominent in the fingerprint region, typically around 1100 cm⁻¹.

CH₂ bending: Scissoring and rocking vibrations of the methylene groups will appear in the 1450-1470 cm⁻¹ and 720-950 cm⁻¹ regions, respectively.

C-I stretching: The carbon-iodine bond stretch is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, though it may be weak and difficult to observe.

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography can be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities.

A non-polar or mid-polar capillary column would likely be used for the separation. The retention time of the compound will depend on its volatility and interaction with the stationary phase. The mass spectrometer detector will provide a mass spectrum for the eluting peak, which can be compared with known spectra for identity confirmation. GC is particularly useful for detecting volatile impurities or starting materials that may be present in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of polyethylene glycol derivatives. Due to the lack of a strong chromophore in this compound, detection can be achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Reversed-phase HPLC, using a C18 or C8 column, is a common mode of separation for such compounds. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed to achieve good separation of the target compound from its oligomers or other non-polar impurities. The purity of the compound can be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Application | Key Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment, connectivity |

| ¹³C NMR | Structural Elucidation | Carbon backbone, functional groups |

| Mass Spectrometry | Molecular Weight Determination | Molecular formula, fragmentation patterns |

| Infrared Spectroscopy | Functional Group Identification | Presence of ether linkages, C-H bonds |

| Gas Chromatography | Purity Assessment, Separation | Retention time, detection of volatile impurities |

| HPLC | Purity Assessment, Purification | Retention time, quantification of non-volatile impurities |

Mechanistic Studies Through In-Situ Analytical Techniques

The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes, enhancing product yields, and ensuring process safety. For a specialized compound like this compound, in-situ analytical techniques are indispensable for gaining a comprehensive understanding of its formation and subsequent reactions. These methods allow for the continuous monitoring of a chemical reaction as it happens, without the need for sample extraction, which can disturb the system.

In-situ monitoring provides a dynamic picture of the reaction, revealing the formation and consumption of reactants, intermediates, and products over time. mdpi.com This is a significant advancement over traditional offline analytical methods, which only provide snapshots of the reaction at discrete time points. The continuous data stream from in-situ analysis enables the construction of detailed kinetic models and the identification of short-lived or reactive intermediates that might otherwise go undetected.

A variety of in-situ techniques can be employed to study the mechanisms of reactions involving this compound. These include spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, as well as diffraction techniques like X-ray diffraction (XRD). mdpi.com The choice of technique depends on the specific reaction conditions and the properties of the species being investigated.

For instance, in the synthesis of this compound, which involves the conversion of a hydroxyl group to an iodide, in-situ FTIR spectroscopy could be used to monitor the disappearance of the O-H stretching band and the appearance of new bands corresponding to the C-I bond. This would allow for real-time tracking of the reaction progress and the determination of reaction kinetics.

The table below illustrates hypothetical data that could be obtained from an in-situ FTIR analysis of the synthesis of this compound from its corresponding alcohol precursor.

| Reaction Time (minutes) | Precursor Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.10 | 0.90 |

| 50 | 0.05 | 0.95 |

| 60 | <0.01 | >0.99 |

Furthermore, the study of reactions where this compound is used as a reactant, such as in the formation of crown ether derivatives or in surface modification applications, can also benefit from in-situ analysis. For example, in a nucleophilic substitution reaction where the iodide is replaced, in-situ NMR could be used to follow the changes in the chemical shifts of the carbon atoms adjacent to the iodine, providing a quantitative measure of the reaction rate.

The detailed mechanistic insights gained from in-situ analytical techniques are crucial for the rational design of improved synthetic processes for this compound and for expanding its applications in various fields of chemistry and materials science.

Q & A

Q. What are the optimal synthetic pathways for 16-Iodo-2,5,8,11,14-pentaoxahexadecane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or iodination of precursor polyether alcohols. For example, substituting a hydroxyl group in 2,5,8,11,14-pentaoxahexadecan-16-ol with iodine using agents like HI or iodine monochloride under controlled pH (neutral to slightly acidic conditions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical. Monitor purity using HPLC or GC-MS, referencing physical properties (e.g., boiling point: ~379.6°C, density: 1.125 g/cm³) for consistency checks .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify polyether backbone signals (δ 3.5–4.0 ppm for oxyethylene protons) and the terminal iodoalkane group (δ 3.1–3.3 ppm for CH₂I).

- IR : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹) and absence of hydroxyl peaks.

- Mass Spectrometry : Look for molecular ion peaks at m/z ~410 (C₁₁H₂₁IO₅) and fragmentation patterns indicative of ether cleavage. Cross-validate with NIST Chemistry WebBook data for analogous polyethers .

Q. What are the stability considerations for storage and handling?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent iodine loss or oxidation. Avoid exposure to light (use amber glassware). Monitor degradation via periodic TLC or NMR. Safety protocols include using fume hoods, nitrile gloves, and explosion-proof refrigerators due to flash point (~137°C) .

Advanced Research Questions

Q. How to design factorial experiments to study solvent effects on its reactivity in cross-coupling reactions?

- Methodological Answer : Use a 2³ factorial design varying solvent polarity (THF, DMF, toluene), temperature (25°C vs. 60°C), and catalyst loading (Pd 0.5–2 mol%). Analyze outcomes (yield, byproducts) via ANOVA. Integrate AI tools (e.g., COMSOL Multiphysics) to model reaction kinetics and optimize conditions .

Q. How to resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Perform systematic solubility studies using the shake-flask method in polar (water, DMSO) and nonpolar solvents (hexane, chloroform). Measure saturation points via UV-Vis or gravimetry. Apply Hansen solubility parameters to correlate results with solvent polarity and hydrogen-bonding capacity. Address discrepancies by verifying experimental conditions (e.g., temperature control ±0.1°C) .

Q. What computational frameworks predict its environmental persistence or biodegradation pathways?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies, focusing on C-I and ether bonds. Simulate hydrolysis pathways in aquatic environments using software like Gaussian or ORCA. Validate with OECD 301F biodegradation tests, tracking iodide release via ion chromatography. Compare with perfluorinated compound models for persistence trends .

Q. How to integrate this compound into supramolecular systems, and what analytical methods validate host-guest interactions?

- Methodological Answer : Design crown ether-like assemblies by leveraging the polyether backbone’s chelation potential. Use isothermal titration calorimetry (ITC) to quantify binding constants with alkali metals. Confirm structural changes via X-ray crystallography or SAXS. Contrast with non-iodinated analogs to assess iodine’s steric/electronic effects .

Methodological Notes

- Data Validation : Cross-reference physical properties (e.g., refractive index: 1.447) with NIST standards to ensure consistency .

- Safety Compliance : Adhere to GB/T 16483 guidelines for waste disposal and exposure limits (e.g., PC-TWA for iodinated compounds) .

- Theoretical Frameworks : Link studies to polymer chemistry (Flory-Huggins theory for solubility) or organometallic reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.